molecular formula C20H23N5O2 B5504095 2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one

2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one

Cat. No. B5504095
M. Wt: 365.4 g/mol
InChI Key: KVXPZYGPMCEIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1H-pyrazolo[1,2-b]phthalazine derivatives typically involves one-pot, multi-component reactions, leveraging condensation processes involving various reagents. For instance, Shah et al. (2012) describe a facile method for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives through a one-pot, three-component condensation of 2-chloro-3-formyl quinolines, malononitrile/ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione using catalytic amounts of piperidine in refluxing ethanol (Shah, Patel, & Patel, 2012). This method highlights the efficient synthesis pathways that could potentially apply to the compound of interest.

Molecular Structure Analysis

Investigations into the molecular structure of compounds containing pyrazole/piperidine moieties, as conducted by Shawish et al. (2021), utilize X-ray crystallography combined with Hirshfeld and DFT calculations. Their study of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties offers insights into the molecular structure and intermolecular interactions, emphasizing the significance of H...H, N...H, and H...C contacts (Shawish et al., 2021). Such detailed structural analysis is crucial for understanding the behavior and reactivity of the compound .

Chemical Reactions and Properties

The chemical behavior of 1H-pyrazolo[1,2-b]phthalazine and similar derivatives is marked by their reactivity in multi-component reactions, as demonstrated by Maheswari et al. (2020), who showcase the versatility of these compounds in synthesizing a variety of heterocyclic structures through organocatalytic cascade syntheses (Maheswari, Tamilselvi, Ramesh, & Lalitha, 2020). This reactivity underscores the compound's potential for generating diverse biological and chemical entities.

Physical Properties Analysis

The physical properties of compounds like the one often relate to their molecular structure, as seen in the synthesis and structural elucidation of related compounds. The solubility, melting point, and other physical properties can be inferred from the molecular framework and substituents present in the compound. Although specific studies on the physical properties of the exact compound are not available, research on analogous compounds provides a basis for understanding its potential physical characteristics.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are essential for understanding a compound's utility in chemical synthesis and biological applications. For instance, the reactivity of phthalazinone derivatives towards nucleophilic and electrophilic substitutions, as well as their potential in forming various heterocyclic compounds, indicates a broad utility in synthetic organic chemistry (Mustafa et al., 1964).

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis Methods : A method for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, related to the compound , was developed through a one-pot condensation reaction. This method was used to create derivatives of biological interest, showcasing the compound's potential in synthesizing biologically active derivatives (Shah, Patel, & Patel, 2012).

  • Ultrasound-Promoted Synthesis : Another study explored the synthesis of pyrazolo[1,2-b]phthalazine derivatives using ultrasound irradiation, highlighting an innovative approach to synthesizing related compounds (Wang et al., 2012).

  • Molecular Structure Investigations : Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into the molecular structures and interactions of compounds related to the query compound. This included X-ray crystallography and DFT calculations (Shawish et al., 2021).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Several derivatives of phthalazinone, structurally related to the queried compound, were synthesized and identified for their antimicrobial properties. This points to the compound's potential application in developing new antimicrobial agents (El-hashash et al., 2012).

  • Cancer Research and Drug Development : Research on optimized phthalazine derivatives as hedgehog signaling pathway inhibitors demonstrates the compound's relevance in cancer research. Derivatives showed potent inhibitory activity, indicating their potential in developing cancer therapies (Lu et al., 2017).

  • Synthesis of Potent Biofilm and Enzyme Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and tested for their antibacterial and cytotoxic activities. These compounds, including derivatives of the queried compound, showed potent activity against bacterial biofilms and MurB enzyme, suggesting potential applications in antibacterial therapies (Mekky & Sanad, 2020).

  • Antiviral Activity : Derivatives of nitroimidazole containing piperazine structures, which are structurally related to the queried compound, were synthesized and evaluated for their anti-HIV activity. This indicates the potential use of such compounds in antiviral drug development (Al-Masoudi et al., 2007).

properties

IUPAC Name

2-[2-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-10-21-24(12-15)13-16-6-8-23(9-7-16)19(26)14-25-20(27)18-5-3-2-4-17(18)11-22-25/h2-5,10-12,16H,6-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXPZYGPMCEIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.